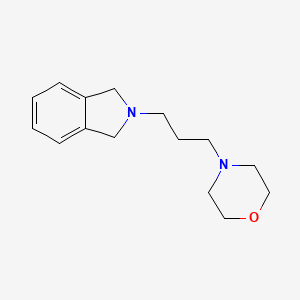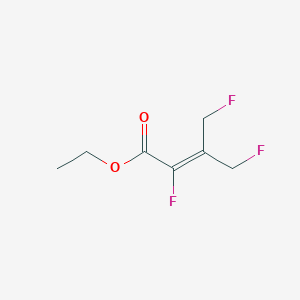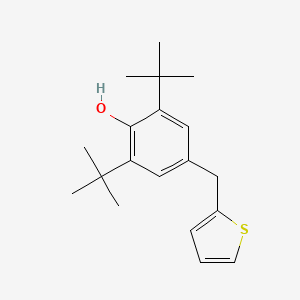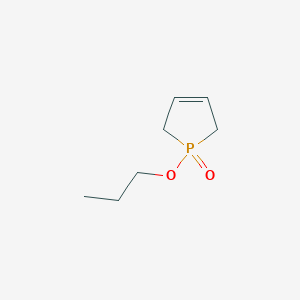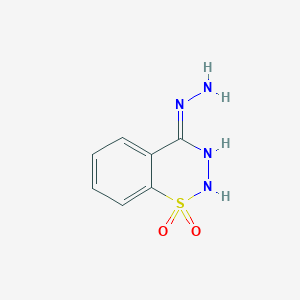
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine typically involves the reaction of benzothiadiazine derivatives with hydrazine. One common method involves the condensation of 2,3-dihydro-1lambda6,2,3-benzothiadiazine-1,1-dioxide with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied for its anticancer properties and its ability to modulate immune responses.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
Hydrazine: A simple inorganic compound with similar reactivity but lacking the benzothiadiazine ring.
Benzothiadiazine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is unique due to its combined benzothiadiazine and hydrazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.
特性
分子式 |
C7H8N4O2S |
|---|---|
分子量 |
212.23 g/mol |
IUPAC名 |
(Z)-(1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-ylidene)hydrazine |
InChI |
InChI=1S/C7H8N4O2S/c8-9-7-5-3-1-2-4-6(5)14(12,13)11-10-7/h1-4,11H,8H2,(H,9,10) |
InChIキー |
NMTNCGMALSIKSB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=N/N)/NNS2(=O)=O |
正規SMILES |
C1=CC=C2C(=C1)C(=NN)NNS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
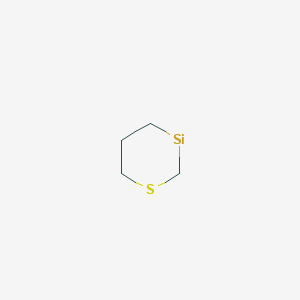

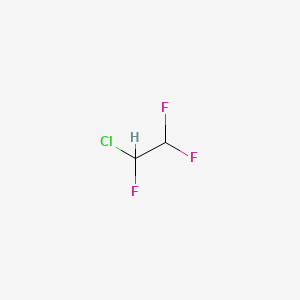
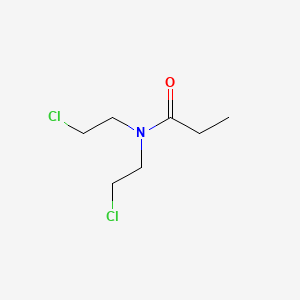
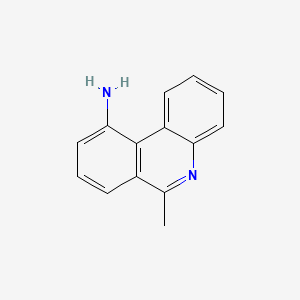
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
